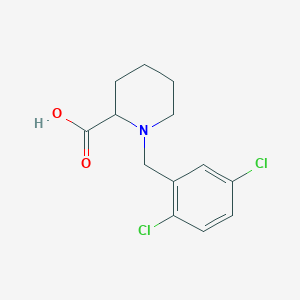

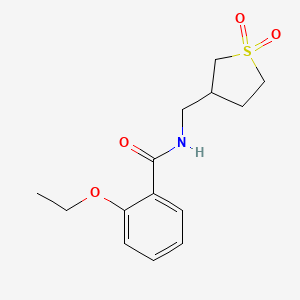

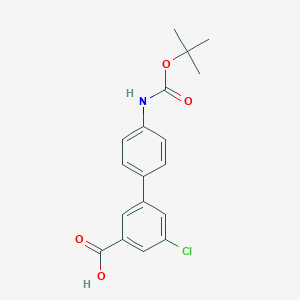

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzenesulfonamide is a compound that has been widely studied for its potential use in scientific research. This compound is also known as FIPI, and it has been found to have a number of interesting properties that make it useful for a variety of applications. In

Scientific Research Applications

Synthesis and Bioactivity

Several studies have synthesized derivatives of benzenesulfonamides, focusing on their potential as antimicrobial, anticancer, and antiviral agents. For instance, Kumar et al. (2014) synthesized a series of derivatives and evaluated their antimicrobial and anticancer activities, finding that some compounds were more active than the standard drug carboplatin against certain cell lines. The importance of structural features, such as the presence of a pyrimidine ring and specific substituents, for antimicrobial activity was highlighted, demonstrating the compounds' potential in medical applications (Kumar et al., 2014).

Anticancer and Antiviral Evaluation

Further research by Kumar et al. (2012) into similar compounds assessed their in vitro antimicrobial, antiviral, and cytotoxic activities. Despite the compounds being less active than 5-fluorouracil (5-FU), this study contributed to understanding the structural factors influencing biological activity, aiding in the design of new therapeutic agents (Kumar et al., 2012).

COX-2 Inhibition for Anti-inflammatory Applications

Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives by Hashimoto et al. (2002) explored their potential as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom was found to increase COX1/COX-2 selectivity, leading to the identification of potent, selective, and orally active inhibitors for conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002).

Enzyme Inhibition and Metabolic Studies

Słoczyńska et al. (2018) investigated the metabolism of a novel 5-HT7 receptor antagonist, highlighting the compound's antidepressant-like and anxiolytic properties. This study emphasizes the utility of combined in vitro and in silico approaches to elucidate the metabolic pathways of novel therapeutic compounds (Słoczyńska et al., 2018).

Fluorocyclization in Organic Synthesis

Research by Wolstenhulme and Gouverneur (2014) on asymmetric fluorocyclizations of alkenes discusses the transformation of feedstock olefins into valuable cyclic fluorinated molecules, highlighting the challenges and advancements in creating enantioenriched fluorocycles, demonstrating the compound's utility in synthesizing complex molecular structures (Wolstenhulme & Gouverneur, 2014).

properties

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3S/c21-16-7-9-17(10-8-16)27(24,25)22-14-19(20-6-3-13-26-20)23-12-11-15-4-1-2-5-18(15)23/h1-10,13,19,22H,11-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSGOVROIOTLQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)F)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

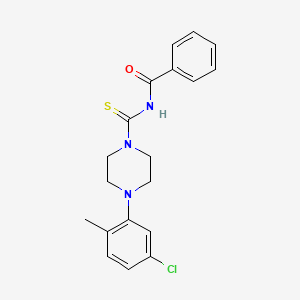

![5-((2-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600495.png)

![Ethyl 5-(benzo[d]thiazole-2-carboxamido)-3-methylthiophene-2-carboxylate](/img/structure/B2600498.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B2600499.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600501.png)

![2-fluoro-N-[3-[(2-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2600502.png)